molecular formula C7H6N2O B8276924 Propanedinitrile, (3-methoxy-2-propenylidene)- CAS No. 52718-96-4

Propanedinitrile, (3-methoxy-2-propenylidene)-

Katalognummer: B8276924
CAS-Nummer: 52718-96-4
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: MALUIHGUZRXIGV-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, (3-methoxy-2-propenylidene)- is a chemical compound with the molecular formula C6H6N2O It is known for its unique structure, which includes a methoxy group and a propenylidene group attached to a propanedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (3-methoxy-2-propenylidene)- can be achieved through several methods. One common approach involves the reaction of malononitrile with methoxypropenylidene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Propanedinitrile, (3-methoxy-2-propenylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, (3-methoxy-2-propenylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler nitrile compounds or other reduced forms.

    Substitution: The methoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce simpler nitriles. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis
Propanedinitrile, (3-methoxy-2-propenylidene)- serves as a crucial building block in organic synthesis. It enables the formation of more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution. The compound can be utilized to create derivatives that possess unique functional properties.

Synthesis Methods
The synthesis of this compound typically involves the reaction of malononitrile with methoxypropenylidene derivatives. The reaction conditions, including temperature and catalysts, are optimized to yield high purity products. Industrially, continuous flow reactors are employed for efficient large-scale production, ensuring precise control over reaction parameters.

Biological Applications

Biochemical Tool
Research has indicated that Propanedinitrile, (3-methoxy-2-propenylidene)- interacts with biological molecules, making it a valuable biochemical tool. Its interactions can influence various cellular functions and pathways, which is crucial for understanding its potential therapeutic effects.

Therapeutic Properties
The compound is under investigation for its potential therapeutic properties, particularly in drug discovery. Studies have shown that it may interact with specific biological targets, which could lead to the development of new medications.

Medical Applications

Drug Design and Development
In the realm of pharmacology, Propanedinitrile, (3-methoxy-2-propenylidene)- is being explored for its potential as a drug candidate due to its bioactive properties. Its ability to modulate biological pathways positions it as a candidate for treating various diseases .

Industrial Applications

Specialty Chemicals Production
The compound is used in the production of specialty chemicals and materials with unique properties. Its versatility allows it to be incorporated into various formulations that require specific chemical characteristics.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of Propanedinitrile, (3-methoxy-2-propenylidene)- using malononitrile and methoxypropenylidene derivatives under optimized conditions. The resulting product exhibited high yield and purity, showcasing its potential for further chemical transformations.

Case Study 2: Biological Interactions

Research focusing on the interactions of Propanedinitrile, (3-methoxy-2-propenylidene)- with enzymes revealed significant insights into its mechanism of action. The study highlighted its role in influencing metabolic pathways and signal transduction processes in cellular systems .

Data Tables

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Wirkmechanismus

The mechanism by which Propanedinitrile, (3-methoxy-2-propenylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity but lacking the methoxy and propenylidene groups.

    Cyanoacetonitrile: Another nitrile compound with different functional groups, leading to distinct chemical properties.

    Dicyanomethane: A related compound with two cyano groups, offering different reactivity and applications.

Uniqueness

Propanedinitrile, (3-methoxy-2-propenylidene)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

52718-96-4

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+

InChI-Schlüssel

MALUIHGUZRXIGV-DUXPYHPUSA-N

Isomerische SMILES

CO/C=C/C=C(C#N)C#N

Kanonische SMILES

COC=CC=C(C#N)C#N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g. (31 m moles) of malononitrile and 5 g. (31 m moles) of 1,1,3,3-tetramethoxypropane in 12 ml. of acetic anhydride is heated to reflux for 24 hrs. The reaction mixture is distilled separating the lower boiling by-products and solvent from the product. The product fraction is diluted with water and the resulting precipitate is filtered and recrystallized from isopropanol-water, 1.0 g., m.p. 74°-76°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-methoxy-4,4-dicyano-1,3-butadiene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.